molecular formula C26H28N2O7 B4014853 1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate

1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate

Cat. No.: B4014853
M. Wt: 480.5 g/mol
InChI Key: DNIVZOYURXRMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate, also known as FGIN-1-27, is a selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to selectively target serotonin receptors, which are involved in a wide range of physiological and neurological processes.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial and Anti-Proliferative Potential : Research highlights the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their derivatives, demonstrating significant in vitro inhibitory activities against pathogenic bacteria and yeast-like fungi, alongside potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (L. H. Al-Wahaibi et al., 2021).

Synthesis and Evaluation of Derivatives

  • Benzodifuranyl and Triazines Derivatives : Novel compounds derived from visnaginone and khellinone showing promising anti-inflammatory and analgesic activities were synthesized. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, with some demonstrating high selectivity for COX-2 inhibition and significant analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

  • Piperazines Antibacterial Activities : The study on the synthesis of novel 1,4-disubstituted piperazines reveals their potential as antibacterial agents, especially against resistant strains of bacteria, highlighting the versatility of the piperazine unit in developing effective drugs (S. Shroff et al., 2022).

  • X-ray Diffraction and Biological Evaluation : The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and its characterization by various spectroscopic techniques, alongside its moderate anthelmintic activity, showcases the compound's potential for further biological applications (C. Sanjeevarayappa et al., 2015).

Chemical Synthesis and Properties

  • Coordination Polymer Compounds : The synthesis of 2D coordination polymers with drug ligand Enoxacin demonstrates innovative approaches to creating materials with potential photoluminescence properties, opening avenues for further research in materials science and drug delivery systems (Liang-cai Yu et al., 2006).

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-12-6-11-21(23(22)29-2)24(27)26-15-13-25(14-16-26)17-19-9-5-8-18-7-3-4-10-20(18)19;3-1(4)2(5)6/h3-12H,13-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVZOYURXRMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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